molecular formula C9H10N2O5 B4032412 methyl (2-methoxy-4-nitrophenyl)carbamate CAS No. 63379-22-6

methyl (2-methoxy-4-nitrophenyl)carbamate

Cat. No.: B4032412
CAS No.: 63379-22-6
M. Wt: 226.19 g/mol
InChI Key: HCCWDPRRDJWNIU-UHFFFAOYSA-N
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Description

Methyl (2-methoxy-4-nitrophenyl)carbamate is an organic compound characterized by its molecular structure, which includes a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenyl ring, and a carbamate group (-NHCOOCH₃)

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methoxy-4-nitroaniline as the starting material.

  • Reaction Steps: The process involves the reaction of 2-methoxy-4-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles such as hydroxylamine (NH₂OH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted phenyl compounds.

Scientific Research Applications

Chemistry: Methyl (2-methoxy-4-nitrophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the context of anti-inflammatory and anticancer agents. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl (2-methoxy-4-nitrophenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often engaging in redox reactions that can modulate cellular processes.

Comparison with Similar Compounds

  • Methyl (2-methoxy-4-nitrophenyl)carbamate: Contains a methoxy and nitro group on a phenyl ring.

  • Methyl (2-methoxy-4-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of a nitro group.

  • Methyl (2-methoxy-4-methylphenyl)carbamate: Contains a methoxy group and a methyl group on the phenyl ring.

Uniqueness: The presence of the nitro group in this compound imparts distinct chemical and biological properties compared to similar compounds, making it particularly valuable in certain applications.

Properties

IUPAC Name

methyl N-(2-methoxy-4-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-15-8-5-6(11(13)14)3-4-7(8)10-9(12)16-2/h3-5H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCWDPRRDJWNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387892
Record name methyl (2-methoxy-4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63379-22-6
Record name Carbamic acid, (2-methoxy-4-nitrophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63379-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl (2-methoxy-4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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